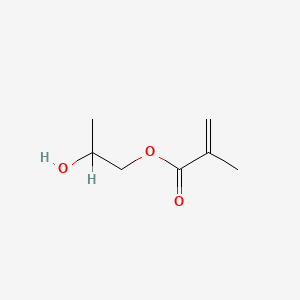

2-Hydroxypropyl methacrylate

Description

2-hydroxypropyl methacrylate is an enoate ester that is the 1-methacryloyl derivative of propane-1,2-diol. It has a role as a polymerisation monomer. It derives from a propane-1,2-diol and a methacrylic acid.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-hydroxypropyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3/c1-5(2)7(9)10-4-6(3)8/h6,8H,1,4H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHSHLMUCYSAUQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC(=O)C(=C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25703-79-1 | |

| Record name | Poly(2-hydroxypropyl methacrylate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25703-79-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID1029629 | |

| Record name | 2-Hydroxypropyl 2-methylacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1029629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Crystals or white crystalline solid. (NTP, 1992), Liquid | |

| Record name | POLY(2-HYDROXYPROPYL METHACRYLATE) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20938 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Propenoic acid, 2-methyl-, 2-hydroxypropyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Solubility |

less than 1 mg/mL at 73 °F (NTP, 1992) | |

| Record name | POLY(2-HYDROXYPROPYL METHACRYLATE) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20938 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

25703-79-1, 923-26-2 | |

| Record name | POLY(2-HYDROXYPROPYL METHACRYLATE) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20938 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Hydroxypropyl methacrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=923-26-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxypropyl methacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000923262 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Poly(2-hydroxypropyl methacrylate) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025703791 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 2-methyl-, 2-hydroxypropyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Hydroxypropyl 2-methylacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1029629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydroxypropyl methacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.901 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-HYDROXYPROPYL METHACRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V9B8S034AW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

430 to 433 °F (NTP, 1992) | |

| Record name | POLY(2-HYDROXYPROPYL METHACRYLATE) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20938 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

Introduction: The Versatility of 2-Hydroxypropyl Methacrylate (HPMA)

An In-Depth Technical Guide to the Synthesis of 2-Hydroxypropyl Methacrylate from Propylene Oxide

This compound (HPMA) is a functional monomer of significant industrial importance, valued for its unique combination of a reactive methacrylate group and a pendant hydroxyl group. This structure allows it to be readily copolymerized with a wide array of other monomers, such as (meth)acrylic acid, styrene, and vinyl acetate, to introduce hydroxyl functionality into the resulting polymer backbone.[1][2] This incorporated hydroxyl group is pivotal, as it enhances adhesion to various substrates, provides a site for cross-linking, and improves resistance to corrosion and abrasion.[1][3]

Consequently, HPMA is a critical raw material in the synthesis of high-performance polymers for a diverse range of applications, including automotive and industrial coatings, adhesives, sealants, UV-curable inks, and dental composites.[2][3][4] The industrial synthesis of HPMA is primarily achieved through the catalyzed ring-opening reaction of propylene oxide with methacrylic acid.[1][3] This guide provides a detailed technical exploration of this synthesis, from fundamental chemical principles to laboratory protocols, purification, and final product characterization, aimed at researchers and chemical development professionals.

| Property | Value | Source(s) |

| CAS Number | 27813-02-1 | [4][5] |

| Molecular Formula | C7H12O3 | [1][3] |

| Appearance | Clear, colorless liquid | [1][5] |

| Boiling Point | ~240 °C / 464 °F | [5][6] |

| Flash Point | 101 °C / 213.8 °F | [5] |

| Water Solubility | 130 g/L (at 25°C) | [5] |

| Specific Gravity | ~1.029 | [6] |

Section 1: The Core Synthesis - Chemical Principles

The synthesis of HPMA from propylene oxide and methacrylic acid is an elegant example of an epoxide ring-opening reaction. The process is designed to favor the formation of the desired monoester product while minimizing side reactions.

The Reaction: Epoxide Ring-Opening

The fundamental reaction involves the addition of the carboxylic acid group of methacrylic acid (MAA) across the C-O bond of the propylene oxide (PO) epoxide ring.

Methacrylic Acid + Propylene Oxide → this compound

This reaction is highly exothermic, and precise temperature control is crucial to prevent runaway reactions and the formation of undesirable byproducts.[7] Industrially, the reaction is typically carried out at temperatures between 80-100°C under the influence of a catalyst.[8][9]

Reaction Mechanism

The synthesis proceeds via a catalyzed nucleophilic ring-opening of the epoxide. The catalyst plays a crucial role in activating either the methacrylic acid or the propylene oxide. A common mechanism involves the activation of the carboxylic acid, forming a carboxylate anion, which then acts as the nucleophile.

-

Catalyst Activation: The catalyst (e.g., a base or a metal salt) interacts with methacrylic acid, increasing its nucleophilicity.

-

Nucleophilic Attack: The carboxylate oxygen of the activated MAA attacks one of the carbon atoms of the propylene oxide ring. Due to steric hindrance from the methyl group on the epoxide, the attack predominantly occurs at the less substituted carbon, leading to the secondary alcohol isomer as the major product.

-

Proton Transfer: A proton transfer step neutralizes the resulting alkoxide, regenerating the catalyst and forming the final this compound product.

Caption: Generalized reaction mechanism for HPMA synthesis.

The Role of Catalysts

The choice of catalyst is critical for achieving high reaction rates and selectivity. While the reaction can proceed without a catalyst, it is often slow and requires higher temperatures, which can lead to polymerization. Common catalysts include:

-

Tertiary Amines and Quaternary Ammonium Salts: These basic catalysts activate the methacrylic acid.

-

Metal Salts: Salts of chromium, iron, and other transition metals are effective. For instance, iron(III) oxide (Fe2O3), also known as Indian red, is cited as an effective catalyst.[8]

-

Ion-Exchange Resins: These provide a solid support for catalytic sites, simplifying catalyst removal after the reaction.

Inhibiting Undesirable Polymerization

A significant challenge in the synthesis and storage of HPMA is the prevention of premature polymerization of the methacrylate double bond.[10] This is mitigated by the addition of a polymerization inhibitor. Monomethyl ether of hydroquinone (MEHQ) is a commonly used inhibitor that effectively scavenges free radicals in the presence of oxygen, thus ensuring the stability of the monomer.[8][11] It is crucial that the reaction and subsequent storage are not performed under an inert atmosphere, as oxygen is required for the inhibitor to function correctly.[1]

Section 2: Experimental Protocol - Laboratory Scale Synthesis

This protocol is a representative example based on methodologies described in the patent literature.[8] Researchers must conduct their own risk assessment and adhere to all institutional safety guidelines.

Caption: High-level workflow for HPMA synthesis and purification.

Materials and Equipment

-

Reactants: Methacrylic acid (MAA), Propylene oxide (PO)

-

Catalyst: Iron(III) oxide (Fe2O3)

-

Inhibitor: Monomethyl ether of hydroquinone (MEHQ)

-

Equipment: 1000 mL four-neck round-bottom flask, mechanical stirrer, thermometer, reflux condenser, constant pressure dropping funnel, heating mantle/water bath, vacuum distillation apparatus.

Step-by-Step Methodology

-

Reactor Setup: Assemble the four-neck flask with the mechanical stirrer, thermometer, reflux condenser, and constant pressure dropping funnel. Ensure all joints are properly sealed. Place the assembly in a heating mantle or water bath situated within a fume hood.

-

Initial Charging: To the flask, add methacrylic acid (1.0 mol), iron(III) oxide (0.024 mol), and a suitable amount of MEHQ inhibitor.

-

Heating: Begin stirring and heat the mixture to the target reaction temperature of 82-84°C.[8] Maintaining a stable temperature is critical for controlling the reaction rate and selectivity.

-

Propylene Oxide Addition: Once the temperature is stable, begin the dropwise addition of propylene oxide (1.15 mol) from the dropping funnel. The addition should be controlled over a period of approximately 1.5 hours to manage the exothermic nature of the reaction.[8]

-

Reaction Period: After the addition is complete, maintain the reaction mixture at 82-84°C with continuous stirring for an additional 1 to 1.5 hours to ensure the reaction goes to completion.[8]

-

Monitoring: The progress of the reaction can be monitored by taking small aliquots and analyzing the consumption of methacrylic acid via titration or gas chromatography (GC). The reaction is typically considered complete when the MAA content is below a target threshold (e.g., < 0.5%).[9]

-

Cooling: Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature.

| Parameter | Recommended Value | Rationale |

| MAA:PO Molar Ratio | 1 : 1.05 - 1.2 | A slight excess of PO ensures complete conversion of MAA. |

| Catalyst Loading | ~2.4 mol% (relative to MAA) | Balances reaction rate with cost and ease of removal. |

| Temperature | 80 - 96 °C | Optimizes reaction rate while minimizing side reactions.[8][9] |

| Inhibitor | MEHQ | Prevents premature polymerization of the product.[8] |

Section 3: Purification of Crude 2-HPMA

The crude product from the reaction will contain the desired HPMA along with unreacted starting materials, the catalyst, inhibitor, and potential byproducts such as dipropylene glycol monomethacrylate. Purification is essential to achieve the high purity required for polymerization applications.

Vacuum Distillation is the primary method for purifying HPMA.[8] Due to its relatively high boiling point (~240 °C at atmospheric pressure), distillation under reduced pressure is necessary to prevent thermal degradation and polymerization at elevated temperatures.

-

Transfer: The crude reaction mixture is transferred to a Claisen distilling flask. An additional small amount of MEHQ should be added to prevent polymerization during heating.[8]

-

Distillation: The system is placed under vacuum (e.g., 4-6 mmHg). The temperature is gradually increased, and fractions are collected.

-

Fraction Collection: The pure 2-HPMA product is typically collected as a fraction at a specific temperature and pressure range, for example, 73-79°C at 4-6 mmHg.[8] The forerun will contain any remaining propylene oxide and other low-boiling impurities, while the residue will contain the catalyst, inhibitor, and high-boiling byproducts.

Section 4: Analytical Characterization for Quality Control

Rigorous analytical testing is required to confirm the identity, purity, and quality of the synthesized HPMA.

-

Gas Chromatography (GC): GC with a Flame Ionization Detector (FID) or Mass Spectrometer (MS) is the standard method for determining the purity of the final product.[12][13] It can effectively quantify the main HPMA peak and detect the presence of residual methacrylic acid, propylene oxide, and other impurities.

-

Fourier-Transform Infrared Spectroscopy (FTIR): FTIR is used to confirm the chemical identity of the product by identifying its characteristic functional groups. Key peaks to look for include a broad O-H stretch (from the hydroxyl group) around 3400 cm⁻¹, a C=O stretch (ester carbonyl) around 1720 cm⁻¹, and a C=C stretch (alkene) around 1640 cm⁻¹.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide unambiguous structural confirmation of the HPMA molecule, allowing for the differentiation between the primary and secondary alcohol isomers.

Section 5: Safety, Handling, and Storage

Working with the reagents and product involved in HPMA synthesis requires strict adherence to safety protocols.

-

Hazards:

-

Personal Protective Equipment (PPE): Wear chemical splash goggles, a face shield, appropriate chemical-resistant gloves (e.g., butyl rubber), and a lab coat.[6][14] All operations should be conducted in a well-ventilated laboratory fume hood.

-

Handling: Avoid inhalation of vapors and direct contact with skin and eyes.[14] Use engineered controls to minimize exposure. An eye wash station and safety shower must be readily accessible.

-

Storage: HPMA must be stored in a cool, dry, well-ventilated area away from direct sunlight and heat sources.[6] Crucially, it must be stored in the presence of an inhibitor (like MEHQ) and under an atmosphere containing oxygen to prevent spontaneous and hazardous polymerization.[1] Storage tanks should be made of or lined with materials like stainless steel to prevent contamination.[1]

Conclusion

The synthesis of this compound from propylene oxide and methacrylic acid is a well-established and robust industrial process. Success in the laboratory and in production hinges on a thorough understanding of the underlying reaction mechanism, careful selection of catalysts and inhibitors, precise control over reaction conditions, and rigorous purification and quality control procedures. By following the principles and protocols outlined in this guide, researchers and professionals can safely and efficiently synthesize this versatile and valuable monomer for a multitude of advanced applications.

References

- 1. atamankimya.com [atamankimya.com]

- 2. jamorin.com [jamorin.com]

- 3. Propyl Methacrylate | Acrylates | Monomers | 2-HPMA | Arpadis [arpadis.com]

- 4. This compound (HPMA) (CAS 27813-02-1) [lofrachemicals.com]

- 5. fishersci.se [fishersci.se]

- 6. 2spi.com [2spi.com]

- 7. researchgate.net [researchgate.net]

- 8. CN102249914A - Method for synthesizing this compound - Google Patents [patents.google.com]

- 9. CN103274941A - Preparation process of hydroxypropyl methacrylate - Google Patents [patents.google.com]

- 10. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 11. This compound | 9086-85-5 | Benchchem [benchchem.com]

- 12. This compound - analysis - Analytice [analytice.com]

- 13. This compound - analysis - Analytice [analytice.com]

- 14. Mobile [my.chemius.net]

- 15. echemi.com [echemi.com]

A Comprehensive Technical Guide to the Physical Properties of Poly(2-Hydroxypropyl Methacrylate)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Poly(2-Hydroxypropyl methacrylate), commonly abbreviated as pHPMA, is a hydrophilic polymer renowned for its exceptional biocompatibility and tunable properties.[1] These characteristics have positioned it as a cornerstone material in advanced biomedical and pharmaceutical applications, most notably as a polymer carrier for drug delivery systems, in tissue engineering scaffolds, and as a component of soft contact lenses.[1][2] This guide provides an in-depth analysis of the core physical properties of pHPMA that dictate its performance and application scope. We will explore its molecular characteristics, thermal behavior, solubility, and mechanical and optical properties, grounded in established scientific principles. Furthermore, this document furnishes detailed, field-proven protocols for the essential characterization techniques required to validate and understand this versatile polymer.

Introduction: The Significance of pHPMA in Advanced Therapeutics

The efficacy and safety of advanced drug delivery systems hinge on the predictable behavior of their constituent materials. pHPMA has emerged as a leading candidate in this field due to its structural resemblance to biological molecules, which imparts low immunogenicity and high biocompatibility.[2][3] The pendant hydroxyl groups along its backbone are key to its functionality, offering sites for drug conjugation and contributing to its hydrophilicity.[1] This water-loving nature is crucial for creating "stealth" nanoparticles that can evade the immune system, prolonging circulation time and enhancing the probability of reaching the target tissue, such as a solid tumor, via the Enhanced Permeability and Retention (EPR) effect.[2] Understanding the physical properties discussed herein is paramount for designing pHPMA-based therapeutics with optimal pharmacokinetics, stability, and therapeutic efficacy.

Fundamental Molecular Characteristics

The bulk properties of pHPMA are intrinsically linked to its molecular-level characteristics, primarily its molecular weight and the distribution of chain sizes.

-

Molecular Weight (MW) and Polydispersity Index (PDI): The molecular weight of pHPMA directly influences properties such as its solution viscosity, glass transition temperature, and, critically for drug delivery, its pharmacokinetic profile. For instance, pHPMA carriers with a molecular weight near the renal filtration threshold (approximately 45 kg/mol ) have demonstrated the slowest blood clearance and highest tumor accumulation.[2] The Polydispersity Index (PDI), a measure of the heterogeneity of polymer chain lengths, is equally important. A low PDI (closer to 1.0) indicates a more uniform population of polymer chains, leading to more predictable and reproducible behavior in vivo.[2] Modern polymerization techniques like Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization are often employed to synthesize pHPMA with well-controlled MW and low PDI.[4]

Thermal Properties: Stability and Processing

The response of pHPMA to temperature is a critical factor for its storage, processing, and application in environments with variable thermal conditions. The two primary thermal properties of interest are the glass transition temperature and thermal stability.

Glass Transition Temperature (Tg)

The glass transition temperature (Tg) is the temperature at which an amorphous polymer, like pHPMA, transitions from a rigid, glassy state to a more flexible, rubbery state. This transition is a key characteristic that affects the mechanical properties and processing conditions of the material. For neat, dry pHPMA, the glass transition temperature is relatively high, often cited in the range of 76-80°C .[5][]

Several factors can influence the measured Tg:

-

Molecular Weight: Tg generally increases with increasing molecular weight, as longer chains have fewer mobile chain ends and more entanglements.[5]

-

Water Content (Plasticization): As a hydrophilic polymer, pHPMA readily absorbs water. Water acts as a plasticizer, inserting itself between polymer chains, increasing free volume, and lowering the Tg significantly. This is a crucial consideration for hydrogel applications.

-

Chemical Modification: Copolymerization or the addition of nanoparticles can alter chain mobility and thus change the Tg. For example, the incorporation of Fe2O3 nanoparticles has been shown to decrease the Tg of pHPMA.[5]

Thermal Stability

Thermal stability, typically assessed by Thermogravimetric Analysis (TGA), determines the temperature at which the polymer begins to degrade. pHPMA generally exhibits good thermal stability. The thermal decomposition of polymethacrylates primarily involves the breaking of the polymer backbone, often leading to monomer reversion.[7] Studies show that the degradation of similar polymethacrylates begins at temperatures well above 200°C, with the main decomposition events occurring at higher temperatures, ensuring stability under typical physiological and processing conditions.[7][8]

Solubility and Hydrophilicity

The hydrophilic nature of pHPMA is central to its biomedical applications.[1]

-

Solvent Compatibility: pHPMA is known for its solubility in water and polar organic solvents like methanol and ethanol.[9] However, it has limited solubility in less polar solvents.[][9] The process of dissolution involves solvent molecules penetrating the polymer matrix, causing it to swell and eventually disperse if the polymer is not cross-linked.[10]

-

Hydrogel Formation and Swelling: When chemically or physically cross-linked, pHPMA forms hydrogels—three-dimensional networks that can absorb and retain large amounts of water without dissolving.[11] The swelling behavior is a critical property, influencing nutrient transport in tissue engineering scaffolds and the release kinetics of encapsulated drugs. The degree of swelling is dependent on the crosslinking density, the hydrophilicity of the polymer, and the properties of the surrounding fluid (e.g., pH and ionic strength).[12]

Mechanical and Optical Properties

Mechanical Properties

For applications where structural integrity is important, such as in hydrogels for tissue engineering or as solid materials, the mechanical properties of pHPMA are a key consideration. These properties are highly dependent on the polymer's state (e.g., dry solid vs. hydrated hydrogel) and its specific formulation.

-

Hydrogels: The mechanical strength of pHPMA hydrogels, often characterized by Young's modulus or compressive modulus, is directly influenced by the crosslinking density.[12][13] Higher crosslinker concentrations lead to a stiffer, stronger gel.[13] The water content also plays a major role; highly swollen hydrogels are typically softer and more flexible.

Optical Properties

pHPMA is an optically clear material, which is why it and its derivatives are used in applications like soft contact lenses.

-

Refractive Index: The refractive index of pHPMA is approximately 1.446 at 25°C.[9] This property is important for optical applications to ensure clarity and proper light transmission.

Summary of Physical Properties

| Physical Property | Typical Value/Range | Key Influencing Factors | Citation(s) |

| Glass Transition Temp. (Tg) | 76 - 80 °C (dry) | Molecular Weight, Water Content, Additives | [5][] |

| Thermal Decomposition | > 200 °C | Polymerization method, Purity | [7][14] |

| Solubility | Soluble in water, polar organic solvents | Solvent Polarity, Temperature, Molecular Weight | [][9][10] |

| Refractive Index (nD25) | ~1.446 | Temperature | [9] |

| Density | ~1.066 g/cm³ | Temperature | [9] |

Standard Characterization Protocols

To ensure the reliability and reproducibility of research and development involving pHPMA, standardized characterization is essential. The following section provides step-by-step protocols for three core analytical techniques.

Protocol 1: Determination of Molecular Weight by Size-Exclusion Chromatography (SEC)

Causality: SEC, also known as Gel Permeation Chromatography (GPC), separates polymer molecules based on their hydrodynamic volume in solution.[15] This technique is fundamental for determining the molecular weight (MW) and polydispersity index (PDI), which, as discussed, critically affect the in-vivo performance of pHPMA-based drug carriers.[2] The choice of a polar mobile phase is dictated by the hydrophilic nature of pHPMA.

Methodology:

-

System Preparation:

-

Equip an HPLC system with a differential refractive index (DRI) detector.[15]

-

Install a column set suitable for separating water-soluble polymers (e.g., TSKgel Alpha series or similar polyacrylamide-based columns).[16]

-

Prepare the mobile phase, typically an aqueous buffer such as 0.1 M sodium nitrate or phosphate buffered saline (PBS), filtered through a 0.22 µm filter and thoroughly degassed.

-

-

Sample Preparation:

-

Accurately weigh 2-5 mg of dry pHPMA polymer.

-

Dissolve the polymer in the mobile phase to a final concentration of 1-2 mg/mL. Ensure complete dissolution, using gentle agitation if necessary.

-

Filter the polymer solution through a 0.45 µm syringe filter to remove any particulates that could damage the column.

-

-

Calibration:

-

Prepare a series of narrow-PDI polymer standards (e.g., polyethylene glycol/oxide or dextran standards) with known molecular weights that span the expected range of the pHPMA sample.

-

Inject each standard onto the column and record its retention time.

-

Generate a calibration curve by plotting the logarithm of the molecular weight (log MW) against the retention time.

-

-

Analysis:

-

Inject the prepared pHPMA sample onto the column under the same conditions as the standards.

-

Record the chromatogram.

-

Using the system's software, determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and PDI (Mw/Mn) of the sample by integrating the chromatogram and comparing it against the calibration curve.

-

Protocol 2: Measurement of Glass Transition Temperature by Differential Scanning Calorimetry (DSC)

Causality: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[17] For an amorphous polymer like pHPMA, the glass transition is observed as a step-like change in the heat capacity, providing a direct measurement of the Tg.[18] A heat-cool-heat cycle is standard practice to erase the polymer's previous thermal history, ensuring the measured Tg is an intrinsic property of the material under the specified conditions.[19]

Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of dry pHPMA polymer into a standard aluminum DSC pan.

-

Hermetically seal the pan using a crimping press. Prepare an empty, sealed pan to serve as the reference.

-

-

Instrument Setup:

-

Place the sample pan and the reference pan into the DSC cell.

-

Purge the cell with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative degradation.

-

-

Thermal Program (Heat-Cool-Heat Cycle):

-

First Heat: Equilibrate the sample at a temperature below the expected Tg (e.g., 25°C). Ramp the temperature at a controlled rate (e.g., 10°C/min) to a temperature well above the expected Tg (e.g., 120°C). This step removes the thermal history of the sample.[19]

-

Cool: Cool the sample at a controlled rate (e.g., 10°C/min) back to the starting temperature (25°C).

-

Second Heat: Ramp the temperature again at the same controlled rate (10°C/min) to 120°C.

-

-

Data Analysis:

-

Analyze the data from the second heating scan.

-

The glass transition will appear as a step-change in the heat flow curve.

-

Determine the Tg, typically calculated as the midpoint of the transition or the inflection point of the step, using the analysis software.

-

Protocol 3: Assessment of Thermal Stability by Thermogravimetric Analysis (TGA)

Causality: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[20] This technique is used to determine the degradation temperature and overall thermal stability of pHPMA. By heating the polymer at a constant rate, we can identify the onset temperature of mass loss, which corresponds to the beginning of thermal decomposition.[21]

Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of dry pHPMA polymer into a TGA crucible (typically ceramic or platinum).[21]

-

-

Instrument Setup:

-

Place the crucible onto the TGA's microbalance.

-

Purge the furnace with an inert atmosphere (e.g., nitrogen) at a typical flow rate of 50-100 mL/min to study thermal decomposition without oxidation.[20]

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature (e.g., 30°C).

-

Heat the sample at a constant rate, typically 10°C or 20°C per minute, to a high temperature where complete decomposition is expected (e.g., 600°C).[20]

-

-

Data Analysis:

-

Plot the sample mass (or percent mass) as a function of temperature.

-

Determine the onset temperature of decomposition, often defined as the temperature at which a 5% mass loss occurs (T5%).

-

The temperature of the maximum rate of decomposition can be identified from the peak of the derivative of the TGA curve (the DTG curve).

-

Visualizations

Caption: Interrelationship between pHPMA synthesis, controlling factors, and key physical properties.

Caption: Standard experimental workflow for the physical characterization of pHPMA.

Conclusion

Poly(this compound) stands out as a polymer of significant scientific and therapeutic interest. Its physical properties—a high glass transition temperature that is plasticized by water, excellent thermal stability, tunable mechanical characteristics, and inherent hydrophilicity—are the foundations of its success in the biomedical field. For scientists and developers, a thorough characterization of its molecular weight, thermal transitions, and other key attributes using standardized protocols is not merely a quality control measure; it is an indispensable step in the rational design of effective, safe, and reliable pHPMA-based materials and therapeutics. This guide provides the foundational knowledge and practical methodologies to empower researchers in this endeavor.

References

- 1. polysciences.com [polysciences.com]

- 2. HPMA Copolymer-Based Nanomedicines in Controlled Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Characterization of Poly(ε-caprolactone)-block-poly[N-(2-hydroxypropyl)methacrylamide] Micelles for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 7. polychemistry.com [polychemistry.com]

- 8. Synthesis and Structure of this compound-Capped Isophorone Diisocyanate and Poly(Propylene Glycol) Urethane Mixtures and the Properties of their UV-Cured Co-Networks with Isobornyl Methacrylate [mdpi.com]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. kinampark.com [kinampark.com]

- 11. Poly(ethylene Glycol) Methyl Ether Methacrylate-Based Injectable Hydrogels: Swelling, Rheological, and In Vitro Biocompatibility Properties with ATDC5 Chondrogenic Lineage - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. docs.paint.org [docs.paint.org]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]

- 18. DSC Analysis of Polymers | Thermal | EAG Laboratories [eag.com]

- 19. azom.com [azom.com]

- 20. eng.uc.edu [eng.uc.edu]

- 21. Mastering TGA Crucible Analysis for Polymer Thermal Stability [redthermo.com]

An In-depth Technical Guide to N-(2-hydroxypropyl)methacrylamide (HPMA) Monomer: Purity, Characterization, and Quality Control

Abstract

N-(2-hydroxypropyl)methacrylamide (HPMA) is a cornerstone monomer for the synthesis of advanced polymer-based drug delivery systems, hydrogels, and other biomedical materials.[1][2][3] The purity of the HPMA monomer is of paramount importance, as even trace impurities can significantly alter polymerization kinetics, final polymer properties, and ultimately, the in vivo safety and efficacy of the resulting therapeutic. This guide provides a comprehensive overview of HPMA monomer synthesis, outlines the origins and impact of common impurities, and details the essential characterization and purification techniques required to ensure the production of high-purity, polymer-grade HPMA suitable for research and clinical development.

The Critical Role of HPMA Monomer Purity

Poly(HPMA) is a highly hydrophilic, non-toxic, and non-immunogenic polymer, making it an ideal carrier for therapeutic agents.[2][4] Its application in polymer-drug conjugates, such as those used in oncology, relies on predictable pharmacokinetics and controlled drug release, often leveraging the Enhanced Permeability and Retention (EPR) effect for tumor targeting.[2][4][5] The presence of impurities in the starting monomer can lead to:

-

Uncontrolled Polymerization: Divalent impurities, such as methacrylic acid diesters, can act as cross-linkers, leading to gelation, broadened molecular weight distributions, and batch-to-batch inconsistency.

-

Altered Drug Conjugation: Impurities can interfere with the subsequent conjugation of drugs or targeting ligands to the polymer backbone.

-

Toxicity and Immunogenicity: Residual reactants or byproducts may introduce toxicity or elicit an immune response, compromising the biocompatibility of the final product.

-

Reduced Therapeutic Efficacy: An ill-defined polymer carrier can lead to premature drug release or altered biodistribution, reducing the therapeutic window of the conjugated drug.[4]

Therefore, rigorous quality control of the HPMA monomer is not merely a procedural step but a foundational requirement for the successful development of HPMA-based therapeutics.

Synthesis and Origins of Impurities

The most common and well-established method for synthesizing HPMA is the nucleophilic acyl substitution reaction between methacryloyl chloride and 1-amino-2-propanol.[1][6] This reaction is typically performed in an organic solvent like acetonitrile or dichloromethane at low temperatures (e.g., 0°C) to manage its exothermic nature and minimize side reactions.[1][6][7]

Despite its straightforwardness, this synthesis can generate several key impurities:

-

2-hydroxypropylammonium chloride: A salt byproduct that precipitates during the reaction and is typically removed by filtration.[1][6]

-

Methacrylic Acid (MAA): Arises from the hydrolysis of methacryloyl chloride. Its presence can alter polymerization pH and copolymer composition.

-

1-amino-2-propanol: Unreacted starting material.

-

Diester Cross-linker (bis-HPMA): Formed by the reaction of HPMA's hydroxyl group with another molecule of methacryloyl chloride. This is a particularly problematic impurity as it introduces cross-linking during polymerization.

The following diagram illustrates the primary synthesis pathway and the formation of a key byproduct.

Caption: Chemical synthesis pathway of HPMA.

Characterization Techniques: A Multi-faceted Approach

No single technique is sufficient to fully assess HPMA purity. A combination of spectroscopic and chromatographic methods is essential for comprehensive characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural confirmation and purity assessment of HPMA. ¹H NMR provides a quantitative fingerprint of the molecule and its impurities.

Expertise & Causality: The choice of solvent is critical. While deuterated chloroform (CDCl₃) can be used, deuterated water (D₂O) or dimethyl sulfoxide (DMSO-d₆) are often preferred for their ability to dissolve both the monomer and potential polar impurities.[6][8] The spectrum in D₂O clearly resolves the key protons, allowing for accurate integration and purity calculation.[6] The absence of the hydroxyl proton peak (due to exchange with deuterium) simplifies the spectrum.

Protocol: ¹H NMR of HPMA in D₂O

-

Sample Preparation: Dissolve 5-10 mg of the purified HPMA monomer in ~0.7 mL of D₂O.

-

Acquisition: Acquire the ¹H NMR spectrum on a spectrometer (e.g., 300 MHz or higher).[6]

-

Data Processing: Reference the spectrum to the residual solvent peak. Integrate all relevant signals.

-

Interpretation: Assign the peaks according to the known chemical shifts. Purity is determined by comparing the integral of the monomer's vinyl protons to any impurity signals.

Table 1: Typical ¹H NMR Chemical Shifts for HPMA and Impurities

| Compound | Protons | Chemical Shift (δ, ppm) in D₂O | Multiplicity |

|---|---|---|---|

| HPMA | -CH-CH₃ | ~1.15 | Doublet |

| =C-CH₃ | ~1.78 | Singlet | |

| -N-CH₂ - | ~3.10 | Multiplet | |

| -CH (OH)- | ~3.85 | Multiplet | |

| C=CH₂ (trans) | ~5.30 | Singlet | |

| C=CH₂ (cis) | ~5.60 | Singlet | |

| Methacrylic Acid | =C-CH₃ | ~1.90 | Singlet |

| | C=CH₂ | ~5.70, ~6.10 | Singlets |

Note: Chemical shifts are approximate and can vary slightly based on solvent and concentration.[6][8]

High-Performance Liquid Chromatography (HPLC)

HPLC is an essential technique for quantifying the purity of the HPMA monomer and detecting non-volatile impurities with high sensitivity.[9][10][11][12][13] A reversed-phase method is typically employed.

Expertise & Causality: The method's trustworthiness comes from using a calibration curve generated from a certified reference standard. This allows for the precise quantification of the main HPMA peak and any impurities. The mobile phase, typically a mixture of acetonitrile and water, is chosen to provide good separation between the relatively polar HPMA and less polar impurities like the diester cross-linker.[9]

Protocol: Reversed-Phase HPLC for HPMA Purity

-

System Preparation:

-

Standard Preparation: Prepare a series of standard solutions of high-purity HPMA in the mobile phase at known concentrations.

-

Sample Preparation: Accurately weigh and dissolve the HPMA sample in the mobile phase. Filter through a 0.45 µm syringe filter.[9]

-

Analysis: Inject the standards to generate a calibration curve (peak area vs. concentration). Inject the sample and quantify the HPMA peak and any impurity peaks against the calibration curve.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is used for the qualitative confirmation of the monomer's functional groups. It is a rapid and valuable tool for verifying the identity of the synthesized product.

Expertise & Causality: The presence of key vibrational bands confirms the successful synthesis. For instance, the strong amide I band (~1652 cm⁻¹) and N-H stretch (~3273 cm⁻¹) confirm amide bond formation, while the C=C stretch (~1615 cm⁻¹) verifies the presence of the polymerizable methacrylate group. The broad O-H stretch (~3500-3000 cm⁻¹) confirms the hydroxyl group.[6]

Table 2: Key FTIR Vibrational Frequencies for HPMA

| Functional Group | Wavenumber (cm⁻¹) | Description |

|---|---|---|

| O-H (hydroxyl) | ~3500-3000 | Broad stretch |

| N-H (amide) | ~3273 | Stretch |

| C-H (aliphatic) | ~3000-2790 | Stretch |

| C=O (Amide I) | ~1652 | Stretch |

| C=C (alkene) | ~1615 | Stretch |

Source: The Royal Society of Chemistry, 2016.[6]

Purification and Quality Control Workflow

Achieving high purity requires a systematic approach to purification followed by rigorous analytical validation.

Protocol: HPMA Purification by Recrystallization

-

Initial Isolation: After synthesis and filtration of the ammonium salt, the crude HPMA is often isolated by precipitation from the reaction solvent.[6]

-

Primary Recrystallization: Dissolve the crude product in a minimal amount of a suitable hot solvent, such as acetone or a methanol/ether mixture.[6][14]

-

Crystallization: Allow the solution to cool slowly to room temperature, then place it at a low temperature (e.g., -20°C) to induce crystallization of the pure HPMA.[14]

-

Collection: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

-

Drying: Dry the purified crystals under vacuum.

-

Repeat if Necessary: The process can be repeated to achieve higher purity.[14]

The following workflow diagram outlines the comprehensive process from crude product to a fully characterized, high-purity monomer.

Caption: Workflow for HPMA monomer purification and quality control.

Conclusion

The synthesis and characterization of high-purity HPMA monomer is a critical, multi-step process that underpins the development of safe and effective polymer-based biomedical technologies. A thorough understanding of the synthesis chemistry, potential impurities, and the application of orthogonal analytical techniques—primarily NMR and HPLC—is essential for any researcher in the field. By implementing the robust purification and characterization protocols outlined in this guide, scientists can ensure the quality and consistency of their HPMA monomer, paving the way for the successful translation of novel polymer therapeutics from the laboratory to the clinic.

References

- 1. benchchem.com [benchchem.com]

- 2. N-(2-Hydroxypropyl) methacrylamide - Wikipedia [en.wikipedia.org]

- 3. HPMA based nanoparticles for drug delivery applications [politesi.polimi.it]

- 4. HPMA Copolymer-Based Nanomedicines in Controlled Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. HPMA copolymers: Origins, early developments, present, and future - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. Synthesis, characterisation and evaluation of hyperbranched N -(2-hydroxypropyl) methacrylamides for transport and delivery in pancreatic cell lines i ... - Biomaterials Science (RSC Publishing) DOI:10.1039/D1BM01548F [pubs.rsc.org]

- 8. mdpi.com [mdpi.com]

- 9. jps.usm.my [jps.usm.my]

- 10. Fast, inexpensive, and reliable HPLC method to determine monomer fractions in poly(3-hydroxybutyrate-co-3-hydroxyvalerate) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. longdom.org [longdom.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

Biocompatibility of poly(HPMA) for in vivo studies

A Senior Application Scientist's Guide to the In Vivo Biocompatibility of Poly(HPMA)

Executive Summary

Poly[N-(2-hydroxypropyl)methacrylamide] (pHPMA) has emerged over the last four decades as a leading candidate for polymeric drug carriers, primarily owing to its exceptional biocompatibility profile.[1][2][3][4] This technical guide provides an in-depth analysis of the critical attributes that underpin the in vivo safety and efficacy of pHPMA-based systems. We will dissect the causal relationships between its physicochemical properties and biological interactions, furnish field-proven methodologies for its evaluation, and present a consolidated view of its performance in preclinical and clinical settings. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of pHPMA's suitability for in vivo applications.

The Foundation of Biocompatibility: Physicochemical Properties of Poly(HPMA)

The remarkable biocompatibility of pHPMA is not a fortunate coincidence but a direct consequence of its unique molecular architecture. Understanding these fundamental properties is paramount to appreciating its behavior in complex biological environments.

The Hydrophilic Shield: A Stealthy Approach

The defining feature of pHPMA is its highly hydrophilic nature, imparted by the pendant hydroxyl groups. This hydrophilicity results in the formation of a tightly bound water layer around the polymer backbone when in an aqueous environment.[1] This hydration shell acts as a "stealth" shield, minimizing interactions with blood components.

-

Causality: This energetic barrier significantly reduces opsonization (the process of marking foreign particles for phagocytosis) and subsequent clearance by the reticuloendothelial system (RES).[1] This is a critical factor for achieving prolonged circulation times, a prerequisite for effective drug delivery to target tissues.[3] The interaction between pHPMA-based copolymers and major blood plasma proteins like albumin, immunoglobulin G, and fibrinogen has been shown to be weak, further supporting its "stealth" properties.[5][6]

The Neutral Charge Advantage

The pHPMA backbone is non-ionic, resulting in a neutral surface charge at physiological pH.

-

Causality: Charged polymers often exhibit non-specific interactions with oppositely charged cell membranes and proteins, leading to rapid clearance and potential toxicity. The neutrality of pHPMA circumvents these issues, contributing to its low toxicity and non-immunogenic profile.[1]

Molecular Weight: The Gatekeeper of Biodistribution and Clearance

The molecular weight (MW) of pHPMA is a critical design parameter that dictates its in vivo fate.[7][8]

-

Renal Clearance Threshold: Linear pHPMA copolymers with a molecular weight below the renal filtration threshold (approximately 45-50 kDa) are efficiently cleared from the body via the kidneys.[9] This prevents long-term accumulation and potential toxicity.

-

The EPR Effect: For cancer therapy, higher molecular weight pHPMA conjugates (above the renal threshold) are often desired. These larger polymers can take advantage of the Enhanced Permeability and Retention (EPR) effect, leading to passive accumulation in solid tumors.[1][4][10] Studies have shown that increasing the molecular weight of pHPMA conjugates enhances their arthrotropism (joint-targeting) in models of arthritis and their distribution to peri-implant inflammatory lesions.[11][12]

-

Impact on Pharmacokinetics: Increased molecular weight leads to reduced elimination, lower clearance, longer half-life, and higher systemic exposure.[8][12]

Table 1: Impact of Molecular Weight on pHPMA Pharmacokinetics

| Molecular Weight (kDa) | Circulation Half-life | Renal Clearance | Tumor Accumulation (EPR) | Reference |

| < 45 | Short | High | Low | [9] |

| > 50 | Long | Low | High | [1][10] |

| 14 vs 42 (in arthritis model) | Shorter vs Longer | Higher vs Lower | Lower vs Higher | [11] |

| 20 vs 40 (in implant model) | Shorter vs Longer | Higher vs Lower | Lower vs Higher | [8] |

In Vivo Biocompatibility Assessment: A Methodological Deep Dive

A rigorous and systematic evaluation of biocompatibility is non-negotiable for any material intended for in vivo use. The following sections outline key experimental protocols that form the cornerstone of pHPMA safety assessment.

Immunogenicity: Is pHPMA Truly "Silent" to the Immune System?

One of the most lauded attributes of pHPMA is its low immunogenicity.[13][14][15][16] This means it generally does not provoke an immune response.

-

Causality: The combination of hydrophilicity, neutral charge, and conformational flexibility prevents the polymer from being recognized as foreign by the immune system. Extensive studies have shown no evidence that pHPMA copolymers interact with the immune system in a way that would lead to suppression or inappropriate activation.[13][14] In fact, pHPMA homopolymers are considered non-immunogenic.[17]

This protocol is designed to detect the presence of specific antibodies against the pHPMA copolymer, providing a direct measure of its immunogenic potential.

-

Animal Model: Use at least two different inbred mouse strains (e.g., BALB/c and C57BL/6) to account for genetic variability in immune responses.

-

Immunization Schedule:

-

Administer the pHPMA copolymer conjugate (and a control pHPMA homopolymer) via intravenous or subcutaneous routes.

-

A typical schedule involves an initial immunization followed by booster injections at 2 and 4 weeks.

-

Include a positive control group immunized with a known immunogen (e.g., ovalbumin) and a negative control group receiving saline.

-

-

Sample Collection: Collect blood samples via retro-orbital or tail vein bleeding at baseline and at specified time points after each immunization (e.g., days 14, 28, and 42).

-

Enzyme-Linked Immunosorbent Assay (ELISA):

-

Coat 96-well microtiter plates with the pHPMA copolymer.

-

Block non-specific binding sites.

-

Add serially diluted serum samples from the immunized and control mice.

-

Detect bound antibodies using a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that catalyzes a colorimetric reaction.

-

Measure the absorbance at the appropriate wavelength.

-

-

Data Analysis: Compare the antibody titers (the highest dilution of serum that gives a positive signal) between the experimental and control groups. A lack of a significant increase in antibody titers in the pHPMA-treated groups indicates low immunogenicity.[18]

Hemocompatibility: Ensuring Safe Passage in the Bloodstream

Hemocompatibility assays are crucial to ensure that the pHPMA conjugate does not adversely affect blood components.

This assay determines if the pHPMA conjugate causes lysis of red blood cells (hemolysis).

-

Blood Collection: Obtain fresh whole blood from a healthy donor (e.g., rabbit or human) in tubes containing an anticoagulant (e.g., heparin).

-

Red Blood Cell (RBC) Preparation:

-

Centrifuge the blood to separate the RBCs from the plasma.

-

Wash the RBCs three times with isotonic phosphate-buffered saline (PBS).

-

Resuspend the RBCs in PBS to a final concentration of 2% (v/v).

-

-

Incubation:

-

Add various concentrations of the pHPMA conjugate to the RBC suspension.

-

Include a positive control (e.g., Triton X-100) that causes 100% hemolysis and a negative control (PBS).

-

Incubate the samples at 37°C for a defined period (e.g., 2 hours).

-

-

Analysis:

-

Centrifuge the samples to pellet the intact RBCs.

-

Measure the absorbance of the supernatant at 540 nm to quantify the amount of hemoglobin released.

-

-

Calculation:

-

Calculate the percentage of hemolysis for each sample relative to the positive control.

-

According to ASTM F756-00 standard, a hemolysis percentage below 5% is considered non-hemolytic.

-

Systemic Toxicity: A Whole-Body Perspective

Acute and chronic toxicity studies are essential to evaluate the overall safety of the pHPMA conjugate in a living organism.

Caption: Workflow for an in vivo systemic toxicity study.

-

Key Parameters to Evaluate:

-

Hematology: Complete blood count (CBC) to assess effects on red blood cells, white blood cells, and platelets.

-

Clinical Chemistry: Analysis of blood serum to evaluate liver function (e.g., ALT, AST) and kidney function (e.g., BUN, creatinine).

-

Histopathology: Microscopic examination of major organs (liver, kidneys, spleen, heart, lungs) to identify any signs of tissue damage or inflammation.

-

Biodistribution and Pharmacokinetics: Where Does It Go and How Long Does It Stay?

Understanding the biodistribution and pharmacokinetic (PK) profile of a pHPMA conjugate is crucial for predicting its efficacy and potential off-target effects.[8][12]

-

Causality: The physicochemical properties of the pHPMA conjugate, particularly its molecular weight and the presence of targeting ligands, are the primary determinants of its PK and biodistribution.[8][11][12] For instance, higher molecular weight conjugates exhibit longer circulation times and increased accumulation in tumors or inflamed tissues.[8][11][12]

This protocol allows for the quantitative tracking of the pHPMA conjugate throughout the body over time.

-

Radiolabeling:

-

Label the pHPMA conjugate with a suitable radioisotope (e.g., Iodine-125, Technetium-99m).

-

Purify the radiolabeled conjugate to remove any free radioisotope.

-

-

Animal Administration:

-

Administer the radiolabeled conjugate to the animal model (e.g., via tail vein injection).

-

-

Blood Sampling:

-

Collect blood samples at various time points (e.g., 5 min, 1h, 4h, 24h, 48h) to determine the blood clearance rate.

-

-

Ex Vivo Biodistribution:

-

At the end of the study, euthanize the animals and harvest major organs and tissues.

-

Measure the radioactivity in each organ using a gamma counter.

-

Express the data as a percentage of the injected dose per gram of tissue (%ID/g).[19]

-

-

Pharmacokinetic Analysis:

-

Use the blood concentration data to perform a non-compartmental analysis to determine key PK parameters.[8]

-

Table 2: Key Pharmacokinetic Parameters for pHPMA Conjugates

| Parameter | Description | Typical Impact of Increased MW | Reference |

| t1/2 | Half-life: Time for the plasma concentration to decrease by half. | Increases | [8] |

| CL | Clearance: The volume of plasma cleared of the drug per unit time. | Decreases | [8] |

| Vd | Volume of Distribution: The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. | Decreases | [8] |

| AUC | Area Under the Curve: A measure of the total systemic exposure to the drug. | Increases | [8] |

| MRT | Mean Residence Time: The average time the drug molecules stay in the body. | Increases | [8] |

Clinical Translation: The Journey of pHPMA from Bench to Bedside

The ultimate validation of pHPMA's biocompatibility comes from its performance in human clinical trials. The first synthetic polymer-drug conjugate to enter clinical trials in 1994 was a pHPMA-doxorubicin conjugate (PK1).[20][21]

-

Key Findings from Clinical Trials:

-

Safety: Early clinical results confirmed the safety of the pHPMA platform in humans.[20]

-

Reduced Toxicity: pHPMA-drug conjugates have consistently demonstrated reduced side effects compared to the free drug, particularly a significant reduction in cardiotoxicity for doxorubicin conjugates.[2][13]

-

Efficacy: While early trials showed promising activity, particularly in chemotherapy-refractory patients, the overall therapeutic efficacy has been modest, prompting the development of second-generation pHPMA conjugates with improved designs.[2][20]

-

Several other pHPMA conjugates with different anticancer drugs, such as paclitaxel, camptothecin, and platinum complexes, have also been evaluated in clinical trials.[15][20][21]

The Path Forward: Second-Generation pHPMA and Future Perspectives

While the foundational biocompatibility of pHPMA is well-established, research is ongoing to further enhance its therapeutic potential.

-

Biodegradable Backbones: A significant advancement is the development of pHPMA copolymers with biodegradable linkers in the polymer backbone.[2][22] This allows for the use of high molecular weight polymers for enhanced tumor targeting, which can then be degraded into smaller, renally clearable fragments, ensuring long-term safety.[2]

-

Combination Therapies: The versatility of the pHPMA platform allows for the co-delivery of multiple therapeutic agents, opening up new avenues for combination therapies to overcome drug resistance and improve treatment outcomes.[2]

-

Targeted Delivery: The incorporation of targeting ligands (e.g., antibodies, peptides) can further enhance the selective delivery of pHPMA conjugates to diseased tissues, improving efficacy while minimizing off-target effects.[10]

Caption: Future directions for poly(HPMA)-based nanomedicines.

Conclusion

Poly(HPMA) stands as a testament to rational polymer design for biomedical applications. Its inherent hydrophilicity, neutral charge, and tunable molecular weight provide a robust foundation for its excellent in vivo biocompatibility. The extensive preclinical and clinical data accumulated over several decades have convincingly demonstrated its safety profile, characterized by low toxicity and a lack of immunogenicity. As we move into an era of more sophisticated, second-generation polymer therapeutics, the fundamental principles of pHPMA's biocompatibility will continue to guide the development of safer and more effective nanomedicines.

References

- 1. HPMA Copolymer-Based Nanomedicines in Controlled Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Light at the End of the Tunnel—Second Generation HPMA Conjugates for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. HPMA Copolymer Mebendazole Conjugate Allows Systemic Administration and Possesses Antitumour Activity In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. HPMA Copolymers: A Versatile Platform for Targeted Peptide Drug Delivery | MDPI [mdpi.com]

- 8. Pharmacokinetic and biodistribution studies of HPMA copolymer conjugates in an aseptic implant loosening mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

- 10. HPMA copolymers: Origins, early developments, present, and future - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pharmacokinetic and Biodistribution Studies of N-(2-Hydroxypropyl)methacrylamide (HPMA) Copolymer-Dexamethasone Conjugates in Adjuvant–induced Arthritis (AA) Rat Model - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pharmacokinetic and Biodistribution Studies of HPMA Copolymer Conjugates in an Aseptic Implant Loosening Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Immunogenicity and immunomodulatory properties of HPMA-based polymers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. HPMA Copolymers: A Versatile Platform for Targeted Peptide Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 16. High-Molecular-Weight HPMA-Based Polymer Drug Carriers for Delivery to Tumor [ouci.dntb.gov.ua]

- 17. Immunogenicity of coiled-coil based drug-free macromolecular therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Biocompatibility of N-(2-hydroxypropyl) methacrylamide copolymers containing adriamycin. Immunogenicity, and effect on haematopoietic stem cells in bone marrow in vivo and mouse splenocytes and human peripheral blood lymphocytes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Biodistribution of HPMA Copolymer-Aminohexylgeldanamycin-RGDfK Conjugates for Prostate Cancer Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Development of HPMA copolymer-anticancer conjugates: clinical experience and lessons learnt - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Synthesis and characterization of biodegradable HPMA-oligolysine copolymers for improved gene delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Thermal Properties of Poly(2,3-dihydroxypropyl methacrylate)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Poly(2,3-dihydroxypropyl methacrylate) (pDHPMA) is a hydrophilic polymer of significant interest in the biomedical and pharmaceutical fields, primarily for its use in hydrogels, biocompatible coatings, and drug delivery systems.[1] A thorough understanding of its thermal properties is paramount for predicting its behavior during manufacturing, sterilization, storage, and end-use applications. This guide provides a comprehensive overview of the key thermal characteristics of pDHPMA, focusing on the theoretical underpinnings and practical methodologies for their determination. We delve into the significance of the glass transition temperature (Tg), thermal decomposition profile, and heat capacity. Detailed, field-proven protocols for Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are presented, coupled with an expert interpretation of the expected data. This document is designed to serve as a practical resource for scientists and engineers working with pDHPMA, enabling them to optimize processing parameters and ensure material performance and stability.

Introduction to Poly(2,3-dihydroxypropyl methacrylate) (pDHPMA)

Poly(2,3-dihydroxypropyl methacrylate), a polymer derived from the monomer 2,3-dihydroxypropyl methacrylate, is distinguished by the presence of two hydroxyl groups in its side chain for each repeating unit. This high density of hydroxyl groups imparts a strongly hydrophilic character to the polymer, making it highly water-soluble and an excellent candidate for forming hydrogels.[1] Its structural similarity to glycerol suggests a high degree of biocompatibility.

In the realm of drug development, the thermal properties of a polymer like pDHPMA are not merely academic data points; they are critical process parameters. For instance, the glass transition temperature (Tg) dictates the material's mechanical properties (brittle glass vs. rubbery state) and has profound implications for the stability of amorphous solid dispersions of drugs.[2] The thermal decomposition profile determines the upper-temperature limit for processing techniques like melt extrusion and sterilization, ensuring the polymer's and the incorporated drug's integrity.

Core Thermal Properties and Their Significance

Glass Transition Temperature (Tg)

The glass transition is a reversible transition in amorphous materials from a hard and relatively brittle "glassy" state into a viscous or "rubbery" state as the temperature is increased.[3] It is a property of the amorphous regions of a polymer. Below the Tg, the polymer chains are locked in place and can only vibrate. Above the Tg, segments of the polymer chains have enough energy to move, leading to a significant change in physical properties such as heat capacity and modulus. For pDHPMA, which is an amorphous polymer, the Tg is one of its most important thermal characteristics.

-

Causality in Drug Development: In amorphous drug-polymer matrices, the polymer's Tg is a key indicator of the physical stability of the formulation. A high Tg is often desirable as it restricts the mobility of the dispersed drug molecules, thereby preventing crystallization and maintaining the drug in its more bioavailable amorphous form.

Thermal Decomposition

Thermal decomposition is the breakdown of a material at elevated temperatures. It is an irreversible process involving the cleavage of chemical bonds. Thermogravimetric Analysis (TGA) is the standard technique to study this phenomenon by measuring the mass loss of a sample as a function of temperature in a controlled atmosphere.[4] For polymethacrylates, thermal degradation is a significant concern as it can limit high-temperature processing.[5]

-

Causality in Manufacturing: Knowledge of the decomposition temperature is crucial for selecting appropriate processing methods. For example, in hot-melt extrusion, the processing temperature must be safely below the onset of degradation to prevent the formation of potentially toxic byproducts and to maintain the polymer's desired molecular weight and properties.

Heat Capacity (Cp)

Heat capacity is the amount of heat required to raise the temperature of a substance by one degree.[3] In polymers, the heat capacity changes at the glass transition. This change (ΔCp) is a characteristic feature used to identify the Tg in a Differential Scanning Calorimetry (DSC) thermogram.[2]

-

Causality in Process Engineering: Heat capacity data is essential for the design and simulation of heating and cooling processes in polymer manufacturing, ensuring energy efficiency and precise temperature control.

Experimental Characterization of Thermal Properties

The following sections provide detailed protocols and insights into the two primary techniques for assessing the thermal properties of pDHPMA.

Differential Scanning Calorimetry (DSC)

3.1.1. Principle and Application

DSC is a powerful thermal analysis technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[3][6] The reference is an empty pan with known thermal properties. When the sample undergoes a thermal transition, such as the glass transition, it will require a different amount of heat than the reference to maintain the same temperature increase rate. This difference in heat flow is detected and plotted against temperature. For pDHPMA, DSC is the primary method for determining its glass transition temperature and heat capacity.[7]

3.1.2. Experimental Protocol: Determination of Tg and Cp

This protocol is designed as a self-validating system, incorporating a heat-cool-heat cycle to erase the sample's prior thermal history and ensure the reported Tg is a true material property.

-

Sample Preparation:

-

Carefully weigh 5-10 mg of dry pDHPMA powder into a standard aluminum DSC pan. The dryness is critical as residual water will act as a plasticizer, artificially lowering the Tg.

-

Crimp the pan with an aluminum lid. It is advisable to poke a small hole in the lid to allow any residual moisture to escape during the initial heating phase.

-

-

Instrument Setup:

-

Place the sample pan in the DSC cell and an empty, crimped aluminum pan as the reference.[7]

-

Purge the DSC cell with a dry, inert gas such as nitrogen at a flow rate of 50 mL/min to prevent oxidative degradation.

-

-

Thermal Program (Heat-Cool-Heat):

-

Segment 1 (First Heat): Equilibrate the sample at 25 °C. Heat the sample from 25 °C to a temperature approximately 30-40 °C above the expected Tg (e.g., 120 °C) at a heating rate of 10 °C/min. This step removes the thermal history of the sample.[8]

-

Segment 2 (Cool): Hold the sample at 120 °C for 2-5 minutes to ensure thermal equilibrium. Cool the sample at a controlled rate (e.g., 10 °C/min) back down to a temperature well below the Tg (e.g., 25 °C).

-

Segment 3 (Second Heat): Heat the sample again from 25 °C to 120 °C at 10 °C/min. The data from this second heating scan is used to determine the Tg and ΔCp.[8]

-

3.1.3. Expected Data and Interpretation

The output from the DSC is a thermogram plotting heat flow against temperature. The glass transition will appear as a step-like change in the baseline of the second heating curve.[2] The Tg is typically taken as the midpoint of this transition. For a hydrophilic amorphous polymer like pDHPMA, a relatively broad glass transition is expected. Based on similar polymers like poly(glycidyl methacrylate) (Tg ≈ 64-77 °C) and poly(2-hydroxyethyl methacrylate) (pHEMA), the Tg of pDHPMA is anticipated to be in a similar range.[9][10]

Table 1: Expected DSC Data for pDHPMA

| Parameter | Expected Value Range | Significance |

| Glass Transition Temperature (Tg) | 70 - 90 °C | Defines the transition from a glassy to a rubbery state. |

| Change in Heat Capacity (ΔCp) | 0.2 - 0.5 J/(g·°C) | Confirms the second-order nature of the glass transition. |

3.1.4. DSC Experimental Workflow

Caption: Workflow for DSC analysis of pDHPMA.

Thermogravimetric Analysis (TGA)

3.2.1. Principle and Application

TGA measures the change in mass of a sample over time as it is heated at a constant rate.[2] This technique is used to determine the thermal stability of a material and to quantify its composition. The output is a TGA curve, which plots the percentage of initial mass remaining on the y-axis against the temperature on the x-axis. The derivative of this curve (DTG curve) shows the rate of mass loss and helps to identify the temperatures at which the most significant degradation occurs.[4]

3.2.2. Experimental Protocol: Determination of Thermal Stability

This protocol is designed to assess the thermal stability of pDHPMA in an inert atmosphere, which is relevant for processing conditions where oxygen is excluded.

-

Sample Preparation:

-

Weigh approximately 10 mg of dry pDHPMA powder into a ceramic or platinum TGA pan.

-

-